Saxitoxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQXVSUAYFXFJA-HGRQIUPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074313 | |
| Record name | Saxitoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Saxitoxin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
35523-89-8, 73603-72-2 | |
| Record name | Saxitoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35523-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Saxitoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saxitoxin-t | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073603722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saxitoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Saxitoxin | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SAXITOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0638E899B | |
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| Record name | Saxitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Biosynthesis and Biogenetic Pathways of Saxitoxin
Elucidation of Saxitoxin (B1146349) Biosynthetic Gene Clusters
The elucidation of the this compound biosynthetic gene cluster (sxt) has been a significant step in understanding how these potent toxins are produced. The sxt gene cluster was first identified in the cyanobacterium Cylindrospermopsis raciborskii T3 through a genome walking approach. mdpi.comasm.orgnih.govmdpi.com This cluster spans approximately 35 to 36 kb and contains numerous open reading frames (ORFs) predicted to encode the enzymes involved in this compound biosynthesis and export. mdpi.comasm.orgnih.govmdpi.complos.org Comparative sequence analysis has assigned catalytic functions to many of these proteins. asm.orgnih.govmdpi.com
Homologous gene clusters have since been identified in other this compound-producing cyanobacteria, with lengths ranging from 25.7 kb to 35 kb. mdpi.com While the presence of sxt gene homologs in toxic dinoflagellates like Alexandrium species has been revealed through transcriptomic surveys, the complete this compound biosynthesis gene cluster has not yet been fully accomplished in these eukaryotes. researchgate.netmdpi.com The presence of these homologous genes suggests similar toxin biosynthesis pathways between dinoflagellates and cyanobacteria, although dinoflagellates may possess a different set of sxt genes due to independent evolutionary paths, potentially involving the secondary loss of key gene cluster elements. researchgate.net Horizontal gene transfer from bacteria is hypothesized to have played a role in the acquisition of sxt genes in both cyanobacteria and dinoflagellates. mdpi.complos.org
Core this compound Biosynthesis Genes (sxt genes)
Within the sxt gene cluster, a set of core genes is considered directly involved in the synthesis of the this compound scaffold. In cyanobacteria, a complement of 14 genes (sxtA-sxtI, sxtP-sxtR, sxtS, and sxtU) are common across several this compound-producing strains and have been defined as core genes. asm.org Eight core genes (sxtA, sxtG, sxtB, sxtD, sxtS, sxtU, sxtH/T, and sxtI) are particularly suspected to be directly involved in PST synthesis, leading to the production of certain STX derivatives. frontiersin.orgmdpi.com
The sxtA gene is notable as it is involved in the initial step of toxin synthesis and is one of the most extensively studied core genes in both cyanobacteria and dinoflagellates. mdpi.comfrontiersin.orgmdpi.com sxtG is another core gene, proposed to incorporate an amidino group in the biosynthesis pathway. mdpi.comasm.orgmdpi.com While a single, long mRNA version of sxtA exists in cyanobacteria, toxic dinoflagellates like Alexandrium species can have two isoforms, potentially in multiple copies. frontiersin.orgnih.govresearchgate.net The presence of a fourth domain (sxtA4) in the sxtA gene is postulated to be associated with toxin production in dinoflagellates. frontiersin.org
Tailoring Genes and Congeneric Diversity
The diversity of this compound analogues (congeners) is largely attributed to the activity of tailoring enzymes encoded by specific genes within the sxt cluster. mdpi.comasm.org These tailoring genes modify the parent this compound molecule, leading to the production of various derivatives with differing toxicity profiles. mdpi.com
Examples of tailoring enzyme-encoding genes identified in this compound-producing cyanobacteria include sxtL, sxtN, sxtO, and sxtX. mdpi.comnih.gov sxtI, encoding O-carbamoyltransferase, is also considered a tailoring gene involved in the transfer of a carbamoyl (B1232498) group. mdpi.complos.orgplos.org sxtX encodes an enzyme homologous to cephalosporin (B10832234) hydroxylase and is thought to be responsible for the N-1 hydroxylation of STX, leading to the production of analogues like neoSTX. asm.orgmdpi.comnih.gov The presence or absence of specific tailoring genes can explain the different toxin profiles observed in various species or strains. For instance, the absence of sxtX in Anabaena circinalis AWQC131C correlates with its inability to produce N-1 hydroxylated PST toxins. asm.orgnih.gov Similarly, variations or truncations in genes like sxtI can lead to the production of unique analogues, as seen in Lyngbya wollei. plos.orgresearchgate.net
Enzymatic Mechanisms in this compound Biogenesis
The biosynthesis of this compound involves a series of enzymatic transformations. The pathway is initiated by specific enzymes that catalyze the initial condensation and subsequent modifications leading to the complex this compound structure. noaa.govasm.orgnih.gov
Polyketide Synthase (PKS)-like Enzyme Function in Initiation (SxtA)
The initial step in this compound biosynthesis is catalyzed by SxtA, a polyketide synthase (PKS)-like enzyme. noaa.govmdpi.complos.org This enzyme is predicted to initiate the process with arginine, S-adenosylmethionine (SAM), and acetate (B1210297). asm.orgnih.gov SxtA in cyanobacteria contains four catalytic domains: SAM-dependent methyltransferase (sxtA1), GCN-5 related N-acetyltransferase (sxtA2), acyl carrier protein (sxtA3), and class II amidinotransferase (sxtA4). mdpi.com
The proposed reaction sequence for SxtA involves the loading of the acyl carrier protein (SxtA3) with acetate, followed by methylation catalyzed by the methyltransferase domain (SxtA1) to form methylmalonyl-ACP. noaa.gov This is then presumably followed by a Claisen condensation reaction between propionate (B1217596) and arginine, catalyzed by the class II aminotransferase domain (SxtA4). noaa.govasm.org This reaction is thought to generate arginine ethyl ketone, considered the first committed intermediate in PST biosynthesis. noaa.gov
Other Key Enzymatic Transformations (e.g., O-carbamoyltransferase, Sulfotransferase)
Beyond the initiation phase, several other key enzymatic transformations are crucial for completing the this compound core structure and generating its various analogues.
O-carbamoyltransferase, encoded by genes such as sxtI, is responsible for transferring a carbamoyl group onto the this compound structure, specifically onto the free hydroxyl group at C-13 in the parent molecule. mdpi.complos.orgplos.orgresearchgate.net This is a critical step in the biosynthesis of carbamoylated this compound congeners. mdpi.complos.org
Sulfotransferases, such as those encoded by sxtN and sxtL, are involved in the sulfation of this compound analogues. mdpi.comasm.orgmdpi.comresearchgate.net These enzymes catalyze the transfer of a sulfate (B86663) group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to specific positions on the this compound molecule. asm.orgresearchgate.net For example, SxtN is an N-sulfotransferase responsible for the N-sulfation of STX to produce C-toxins, while an O-sulfotransferase encoded by sxtL is involved in the mono-sulfation of STX at the C11 position to produce gonyautoxins (GTXs). plos.orgmdpi.com Differences in sulfotransferase activity contribute significantly to the observed congener profiles. asm.orgmdpi.com
Other enzymes like dioxygenases (e.g., SxtH and SxtT) are also involved, potentially performing hydroxylation reactions. mdpi.complos.org
Environmental and Physiological Regulation of this compound Production
The production of this compound is influenced by a complex interplay of environmental and physiological factors. researchgate.netnih.gov These factors can modulate the expression of sxt genes and the activity of the biosynthetic enzymes, leading to variations in toxin content and congener profiles. researchgate.netmdpi.comnih.gov
Environmental conditions such as temperature, light intensity, nutrient availability (e.g., nitrogen and phosphorus), and salinity have been reported to affect this compound production in both cyanobacteria and dinoflagellates. researchgate.netasm.orgnih.govmdpi.comresearchgate.net For instance, high light intensity and certain temperature ranges have been found to upregulate STX biosynthesis in some strains. mdpi.com Nutrient imbalances, particularly nitrogen and phosphate (B84403) availability, can also play a significant role in regulating toxin production. researchgate.netasm.orgresearchgate.netdtic.milresearchgate.net Some studies suggest that lower nitrogen concentrations or specific nitrogen to phosphorus ratios can correlate with increased STX production in cyanobacteria. researchgate.net Salinity has also been shown to alter STX content and profiles in dinoflagellates. mdpi.comnih.gov
Physiological factors, including the cell cycle and metabolic state, can also influence this compound biosynthesis. researchgate.netdtic.mil In dinoflagellates, toxin production has been observed to be discontinuous and linked to specific phases of the cell cycle, often induced by light. dtic.mil The regulation of this compound production is thought to involve transcriptional and post-transcriptional processes. frontiersin.orgdtic.mil Regulator genes within the sxt cluster, such as sxtY and sxtZ in C. raciborskii, are predicted to control this compound production in response to environmental cues like phosphate availability. asm.orgresearchgate.net However, the relationship between environmental variables and the regulation of sxt gene expression and toxin accumulation can be complex and sometimes inconsistent across different species and strains. mdpi.comnih.gov
Here is an interactive table summarizing some of the core and tailoring genes discussed:
| Gene | Putative Function | Role in Biosynthesis | Organisms Found In (Examples) |
| sxtA | PKS-like enzyme | Initiates biosynthesis with arginine, SAM, and acetate | Cyanobacteria, Dinoflagellates |
| sxtG | Amidinotransferase | Incorporates an amidino group | Cyanobacteria, Dinoflagellates |
| sxtI | O-carbamoyltransferase | Adds a carbamoyl group at C-13 | Cyanobacteria, potentially Dinoflagellates |
| sxtN | N-sulfotransferase | Catalyzes N-sulfation (e.g., C-toxins) | Cyanobacteria, potentially Dinoflagellates |
| sxtL | O-sulfotransferase (putative) | Catalyzes O-sulfation at C11 (e.g., GTXs) | Cyanobacteria |
| sxtX | Cephalosporin hydroxylase homolog | Catalyzes N-1 hydroxylation (e.g., neoSTX) | Certain Cyanobacteria |
Influence of Macro- and Micronutrients
Nutrient availability significantly influences this compound production in both cyanobacteria and dinoflagellates. Studies have shown that the relationship between nutrient status and toxin content can be complex and sometimes contradictory, varying depending on the species and specific environmental conditions. mdpi.comnih.govsemanticscholar.org
In dinoflagellates, for instance, phosphate limitation has been reported to increase cellular toxin content in Alexandrium minutum. iwaponline.comsemanticscholar.org High nitrogen to phosphorus ratios have also been shown to increase this compound production in Alexandrium tamarense. iwaponline.com These findings suggest that nutrient stress, particularly related to phosphorus or the balance between nitrogen and phosphorus, may trigger increased toxin synthesis, potentially as a survival strategy. iwaponline.com
In cyanobacteria, environmental factors such as nitrogen and phosphate availability are also reported to regulate the production of PSTs. asm.org Transcriptional factors related to phosphate uptake and nitrogen metabolism have been identified in the sxt gene cluster of Cylindrospermopsis raciborskii, suggesting transcriptional regulation in response to nutrient availability. asm.org
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The regulation of this compound biosynthesis involves both transcriptional and post-transcriptional mechanisms, which can differ between cyanobacteria and dinoflagellates. microbiologyresearch.orgmdpi.comnih.govfrontiersin.org
In cyanobacteria, regulatory genes, such as sxtY and sxtZ, have been identified within the sxt gene cluster and are predicted to control this compound production in response to environmental factors. asm.orgmdpi.com Transcriptional regulation in response to phosphate and other environmental cues is thought to occur. asm.org
Dinoflagellates exhibit unique genetic characteristics, including large genomes, numerous chromosomes, and a prevalence of post-transcriptional regulation via trans-splicing involving a spliced leader sequence. microbiologyresearch.orgmdpi.com While some studies have investigated transcriptional changes in sxt genes in response to environmental factors, the correlation between transcript levels and this compound content is not always consistent, suggesting that post-transcriptional or even post-translational mechanisms play a significant role in regulating this compound synthesis in these organisms. microbiologyresearch.orgmdpi.comnih.govfrontiersin.orguts.edu.au The presence of a dinoflagellate spliced leader sequence in sxtA and sxtG transcripts further supports regulation at the post-transcriptional level. mdpi.com Additionally, non-coding RNAs like microRNAs (miRNAs) may also be involved in post-transcriptional regulation of gene expression in dinoflagellates. mdpi.com Studies on Alexandrium minutum and Alexandrium pacificum have shown a correlation between sxtA4 gene copy number and toxin content, and evidence suggests that both constitutive gene expression and moderation by transcriptional and post-transcriptional regulation contribute to the variability in toxin production. nih.govfrontiersin.org
Diversity of this compound-Producing Organisms
This compound and its analogues are produced by a diverse range of organisms across two different domains of life: prokaryotic cyanobacteria and eukaryotic dinoflagellates. wikipedia.orgplos.orgwho.intnih.govasm.org This discontinuous distribution of this compound production has led to hypotheses about the evolutionary origin of the sxt genes, including independent acquisition in both lineages or horizontal gene transfer events. plos.orgnih.govmdpi.comoup.com
Dinoflagellate Production of this compound
In marine environments, saxitoxins are primarily produced by certain species of dinoflagellates, microscopic eukaryotic algae that are often associated with harmful algal blooms (HABs). wikipedia.orgplos.orgwho.int Key genera known to produce saxitoxins include Alexandrium, Gymnodinium, and Pyrodinium. wikipedia.orgresearchgate.netplos.orgwho.intfrontiersin.org
Within the genus Alexandrium, numerous species are recognized as this compound producers, including Alexandrium fundyense, Alexandrium minutum, Alexandrium catenella, and Alexandrium pacificum. plos.orgmdpi.comnih.govfrontiersin.orgfrontiersin.org Gymnodinium catenatum is another significant this compound-producing dinoflagellate, found in various regions globally. plos.orgfrontiersin.org Pyrodinium bahamense, particularly the variety compressum, is known to be responsible for paralytic shellfish poisoning in tropical regions. wikipedia.orgoup.comfrontiersin.orgresearchgate.net
The ability to produce saxitoxins is not universal within these genera, and both toxic and non-toxic strains exist within the same species. plos.orgoup.com The presence of specific genes, such as the sxtA4 domain of the sxtA gene, has been strongly correlated with this compound production in dinoflagellates. plos.orgnih.govfrontiersin.orguts.edu.aufrontiersin.org
Cyanobacterial Production of this compound
In freshwater ecosystems, saxitoxins are produced by several species of filamentous cyanobacteria (formerly known as blue-green algae), which are prokaryotic organisms. wikipedia.orgplos.orgnih.govwho.intcabidigitallibrary.org Notable this compound-producing cyanobacterial genera include Anabaena (now often referred to as Dolichospermum), Aphanizomenon, Cylindrospermopsis (now often referred to as Raphidiopsis), Lyngbya, and Planktothrix. wikipedia.orgresearchgate.netnih.govwho.intnih.govcabidigitallibrary.org
Specific species like Dolichospermum circinale (Anabaena circinalis) and Raphidiopsis raciborskii (Cylindrospermopsis raciborskii) are well-known for their this compound production and have been implicated in animal illnesses and fatalities during blooms. nih.govwho.intasm.orgcabidigitallibrary.org The sxt gene cluster, responsible for this compound biosynthesis, has been identified and characterized in several of these cyanobacterial species. plos.orgwho.intasm.org
Putative Roles of Symbiotic Bacteria in this compound Production
For a period, it was hypothesized that this compound production in dinoflagellates might be carried out by symbiotic bacteria living within or associated with them. wikipedia.orgplos.orgmdpi.comresearchgate.net This theory was supported by the close association between dinoflagellates and bacteria in their environment and the initial challenges in identifying the genetic basis of this compound synthesis in the complex dinoflagellate genomes. plos.orgmdpi.comresearchgate.net
However, the discovery and characterization of sxt genes encoded in the nuclear genomes of dinoflagellates have largely debunked the idea that symbiotic bacteria are the primary producers of this compound in these eukaryotes. plos.orgmdpi.comresearchgate.net While the sxt genes in dinoflagellates show some phylogenetic relationship to bacterial genes, suggesting potential horizontal gene transfer events in their evolutionary history, current evidence indicates that dinoflagellates themselves possess the genetic machinery for this compound synthesis. plos.orgnih.govmdpi.comoup.com
Despite this, the possibility of symbiotic bacteria playing an external role in regulating this compound production in dinoflagellates has not been entirely ruled out. mdpi.com Metagenomic studies of bacterial communities associated with toxic dinoflagellates have characterized the diversity of these bacteria, but the exact mechanisms by which they might influence toxin production remain inconclusive. researchgate.net Some studies had previously found compounds similar to this compound analogues in bacteria isolated from dinoflagellate cultures, but the identity of these compounds as true saxitoxins has been questioned. researchgate.net
Molecular and Cellular Mechanisms of Saxitoxin Action
Saxitoxin (B1146349) Interaction with Voltage-Gated Sodium Channels (VGSCs)
This compound acts as a selective, reversible blocker of voltage-gated sodium channels. wikipedia.org It binds directly within the pore of the channel protein, effectively occluding the opening and preventing the influx of sodium ions across the membrane. wikipedia.org This blockade of sodium current is the primary mechanism by which STX inhibits neuronal excitation and leads to paralysis. who.intsquarespace.com
Specificity and Affinity of this compound Binding to VGSCs (Site 1)
This compound binds with high affinity to a specific neurotoxin receptor site on the VGSC, known as Site 1. eurofinsdiscovery.commdpi.comsigmaaldrich.com This site is located in the outer vestibule of the channel pore, formed by the pore loops (P-loops) of the four homologous domains of the channel's alpha subunit. mdpi.commdpi.comnih.govnih.gov The binding of STX to Site 1 is typically characterized by nanomolar dissociation constants (Kd), indicating a strong interaction. nih.govjneurosci.orgrupress.org The specificity of STX binding is high for most VGSC subtypes found in the brain, peripheral nerves, and skeletal muscle. sigmaaldrich.com However, some VGSC subtypes, such as certain cardiac sodium channels and TTX-resistant channels in dorsal root ganglion neurons, exhibit significantly lower affinity for STX, requiring much higher concentrations for blockade. sigmaaldrich.comresearchgate.netwikipedia.org Differences in amino acid residues within the outer pore of the channel can dramatically affect STX affinity. ubc.capnas.org For instance, a single amino acid substitution can lead to a thousand-fold decrease in affinity at the this compound-binding site. ubc.ca
Binding studies using tritiated this compound ([³H]this compound) have been instrumental in characterizing STX binding sites and affinities. eurofinsdiscovery.comjneurosci.org In cultured neonatal rat astrocytes, for example, high-affinity [³H]STX binding (Kd of 0.2 nM at 4°C) was observed, and inhibition of sodium influx showed biphasic characteristics, indicating the presence of both high- and low-affinity STX channels. jneurosci.org
Interactive Table 1: this compound Binding Affinity to VGSC Subtypes (Illustrative Example based on search results)
| VGSC Subtype | Affinity (Approximate Kd) | Reference |
| Brain, Peripheral Nerve, Skeletal Muscle | Nanomolar | sigmaaldrich.com |
| Some Cardiac Channels | Micromolar | sigmaaldrich.com |
| TTX-resistant (e.g., NaV1.8) | Approaching 100 mM | sigmaaldrich.comresearchgate.net |
| Neonatal Rat Astrocytes (High Affinity) | 0.2 nM (at 4°C) | jneurosci.org |
| Neonatal Rat Astrocytes (Low Affinity) | 10 nM | jneurosci.org |
| Human NaV1.4 | 3.0 ± 1.6 nM (IC50) | researchgate.net |
Note: Affinity values can vary depending on experimental conditions and the specific VGSC isoform studied. IC50 values are often used as a proxy for affinity in functional block assays.
Structural Basis of this compound-VGSC Interaction
The interaction between this compound and the VGSC involves the toxin lodging in the outer mouth of the channel pore. pnas.orguq.edu.au The outer vestibule of the channel, where STX binds, is lined by amino acid residues from the P-loops of the four domains of the alpha subunit. mdpi.commdpi.commdpi.com Specifically, two rings of amino acid residues in the SS2 segment of the S6 transmembrane segment in each domain are suggested to form the outer lip of the pore and interact with STX. mdpi.com Key residues in the selectivity filter region, known as the aspartate-glutamate-lysine-alanine (DEKA) motif in some channels, are involved in the binding. mdpi.commdpi.com
The two guanidinium (B1211019) groups of this compound are essential for its binding properties, interacting electrostatically with fixed anionic charges at the channel's outer vestibule. mdpi.comresearchgate.net The hydroxyl groups at the C-12 position of STX are also critical for recognition by the sodium channel; modifications near these moieties can lead to a loss of biological function. mdpi.com Structural studies, including those on insect NaV channels bound to STX, have provided molecular details of how STX blocks sodium access to the selectivity filter from the extracellular side. uq.edu.aunih.gov The binding mechanism is thought to be mediated by electrostatic interactions between the guanidinium rings of STX and carboxyl groups on the VGSCs. researchgate.net
Electrophysiological and Biophysical Characterization of VGSC Modulation by this compound
Electrophysiological studies, such as voltage-clamp experiments, have been crucial in characterizing the effects of this compound on VGSCs. biorxiv.orgnih.gov These studies demonstrate that STX blocks the flow of sodium ions through the channel, preventing depolarization and subsequent action potential generation. squarespace.com The block is typically reversible upon removal of the toxin. wikipedia.org
This compound block is often concentration-dependent, with higher concentrations leading to a greater degree of channel inhibition. rupress.org Furthermore, the effectiveness of STX can be influenced by factors such as pH and membrane potential. rupress.orgbiorxiv.orgnih.gov Low intracellular pH has been shown to reduce the block of sodium channels by external STX, suggesting a trans-channel influence of internal ions on external toxin binding sites. biorxiv.org
Use-dependent block is another characteristic observed with STX and TTX (tetrodotoxin), where the affinity of the toxin for the channel increases with repetitive voltage depolarizations. rupress.orgresearchgate.net This phenomenon is characterized by an increase in toxin affinity (or decrease in IC50) compared to tonic block from a hyperpolarized state. rupress.org While initially thought to involve trapped ions, evidence now suggests that use-dependent enhancement of STX/TTX affinity may arise from conformational coupling of voltage sensor domains with residues in the toxin-binding site. researchgate.netosti.gov
Non-VGSC Molecular Targets and Interactions of this compound
While voltage-gated sodium channels are the primary and most well-established target of this compound, recent research indicates that STX may also interact with other molecular targets, although typically with lower affinity. wikipedia.orgpnas.orgtandfonline.comresearchgate.net Studies suggest that STX can bind to voltage-gated potassium (K⁺) and calcium (Ca²⁺) channels. mdpi.comnih.govresearchgate.net However, the mechanism of interaction with these channels appears to differ from its pore-blocking effect on VGSCs. mdpi.comnih.gov For instance, STX modulates the gating of human potassium channels rather than directly blocking the pore. nih.gov In the case of calcium channels, STX may bind to sites within the selectivity filter, resulting in incomplete channel blockage. nih.gov
Beyond ion channels, this compound has also been reported to bind to neuronal nitric oxide synthase (nNOS), STX metabolizing enzymes, and certain circulatory fluid proteins, including a transferrin-like family of proteins and a unique protein found in pufferfish blood (saxiphilin). researchgate.netresearchgate.netbiorxiv.org Saxiphilin, found in anurans (frogs and toads), is a high-affinity STX-binding protein that sequesters STX and its congeners, acting as a "toxin sponge" that can reverse NaV block. researchgate.netbiorxiv.orgrepec.org These non-VGSC interactions may play roles in toxin distribution, metabolism, or potentially contribute to cellular effects at higher concentrations.
Cellular Responses to this compound Exposure at Sub-Lethal Concentrations (Mechanistic Focus)
While the most dramatic effect of this compound at lethal concentrations is the blockade of action potentials leading to paralysis, exposure to sub-lethal concentrations can also elicit cellular responses. Research on the effects of STX at sub-lethal levels, particularly in aquatic organisms exposed to toxic cyanobacteria or dinoflagellates, has revealed a range of cellular impacts.
Studies on the cladoceran Daphnia magna exposed to a sub-lethal concentration of this compound (30 μg/L, a level deemed safe for human recreational waters by the WHO) demonstrated significant effects on critical molecular and cellular pathways. researchgate.netnih.govresearchgate.net These effects included decreased feeding rate, heart rate, and total cholinesterases activity. researchgate.netnih.gov Oxidative stress was also observed, with increased activity of certain antioxidant enzymes (glutathione-S-transferases and selenium-dependent glutathione (B108866) peroxidase) and elevated lipid peroxidation levels. researchgate.netnih.govresearchgate.net Despite the increase in antioxidant enzyme activity, it was insufficient to prevent oxidative damage, as indicated by enhanced lipid peroxidation. researchgate.netresearchgate.net Genotoxicity, measured by increased DNA damage, and epigenetic changes, specifically a decrease in total 5-methylcytosine (B146107) (5-mC) DNA methylation, were also reported at this sub-lethal concentration. researchgate.netnih.govresearchgate.net These findings suggest that even short-term exposure to this compound at levels below those causing acute mortality can induce oxidative stress, genotoxicity, and epigenetic modifications, highlighting potential mechanisms for sub-lethal toxicity.
In cultured human neuroblastoma (Neuro-2A) and monkey kidney (Vero) cells, exposure to low nanomolar concentrations of STX for 24 hours resulted in significantly increased DNA fragmentation. who.int Oxidative stress, as indicated by increased malondialdehyde (a measure of lipid peroxidation), was also observed in Neuro-2A cells exposed to 3 nM STX. who.int Additionally, the amount of 5-methyldeoxycytosine increased in Neuro-2A cells treated with STX at concentrations ranging from 0.75 to 3 nM. who.int These in vitro findings support the induction of oxidative stress and genotoxicity by this compound at concentrations relevant to potential environmental exposures.
These cellular responses at sub-lethal concentrations, including oxidative stress, DNA damage, and epigenetic alterations, point towards mechanisms beyond direct VGSC blockade that may contribute to the broader biological impacts of this compound exposure in various organisms.
Ecological and Environmental Dynamics of Saxitoxin
Trophic Transfer and Bioaccumulation of Saxitoxin (B1146349) in Aquatic Ecosystems
This compound enters aquatic food webs primarily through organisms that consume toxin-producing dinoflagellates or cyanobacteria. Filter-feeding bivalve mollusks, such as mussels and clams, are well-known vectors for this compound accumulation due to their efficient filtration of large volumes of water containing toxic plankton. nih.govresearchgate.net However, other organisms, including gastropods, crustaceans, and certain fish, can also accumulate these toxins. nih.gov
Bioaccumulation refers to the uptake and retention of a chemical compound within an organism from various sources, including water, diet, and sediments. rsc.org This process is influenced by physical and chemical factors affecting toxin adsorption, as well as biological factors like feeding habits and trophic interactions. rsc.org Consequently, toxin concentrations in organisms can exceed those in the surrounding water. rsc.org
Trophic transfer is the movement of these accumulated toxins through the food web as one organism consumes another. rsc.orgunam.mx This can lead to biomagnification, where the concentration of toxins increases at successively higher trophic levels. rsc.org For instance, studies have shown the trophic transfer of saxitoxins from toxic cyanobacteria to freshwater fish. embrapa.br Fish can encounter STXs through direct contact with contaminated water, feeding on toxic organisms, or uptake after the lysis of harmful algal blooms (HABs) via epithelial absorption. researchgate.net
Research has demonstrated this compound accumulation in various aquatic organisms. For example, studies on the freshwater fish Hoplias malabaricus have evaluated STX bioaccumulation through trophic exposure. embrapa.br While this compound bioaccumulation in freshwater fish has received less attention compared to marine organisms or other cyanotoxins like microcystins, studies have reported STX accumulation in the muscle tissue of freshwater fish like Nile tilapia (Oreochromis niloticus) and Geophagus brasiliensis. unam.mx
Table 1: Examples of this compound Accumulation in Aquatic Organisms
| Organism | Environment | Toxin Source (Likely) | Tissue/Organ Analyzed | Reported STX Concentration (Example) | Source |
| Blue Mussel (Mytilus edulis) | Marine | Dinoflagellates | Tissue | > 20,000 µ g/100 g | oregonstate.edu |
| Butter Clam (Saxidomus giganteus) | Marine | Dinoflagellates | Siphon, Digestive System | Accumulation and Transformation observed | oregonstate.edu |
| Freshwater Tilapia (Oreochromis niloticus) | Freshwater | Cyanobacteria | Muscle | Up to 19.5 µg/kg | unam.mx |
| Geophagus brasiliensis | Freshwater | Cylindrospermopsis raciborskii | Muscle | Up to 19.7 µg/kg | unam.mx |
| Southern Pufferfish | Marine | Dinoflagellates | Ovaries | Up to 22,104 µg STX eq/100 g tissue | wikipedia.org |
| Ochre Sea Star (Pisaster ochraceus) | Marine | Mussels (consuming dinoflagellates) | Viscera | Accumulation observed | oup.com |
The accumulation and transformation of saxitoxins within organisms can vary. In butter clams, for instance, high concentrations initially accumulate in the digestive system before migrating to the siphon and undergoing transformation into more toxic forms. oregonstate.edu Shellfish can also depurate, or cleanse themselves, of saxitoxins over time. oregonstate.edu
Role of this compound in Interspecies Interactions and Chemical Ecology
This compound plays a significant role in the chemical ecology of aquatic environments, influencing interactions between different species. As a potent neurotoxin, it can serve as a chemical defense mechanism for the organisms that produce it. uchicago.edu
In phytoplankton, this compound production can deter grazing by zooplankton. nih.gov While some studies initially presumed this compound production directly altered feeding behaviors, research has also shown that both toxic and non-toxic strains of Alexandrium spp. can produce extracellular compounds with allelopathic effects on other dinoflagellate species, leading to loss of motility and cell lysis. nih.govtennessee.edu This suggests that while this compound itself can be a defense against grazers, other compounds may be involved in competitive interactions between algal species. However, some research indicates that the internal toxins like saxitoxins in Alexandrium spp. are not able to inhibit the growth of other algal species, and allelopathic effects are caused by other substances produced by these species. researchgate.net
This compound's impact extends across multiple trophic levels. uchicago.edu Organisms that are resistant to this compound can accumulate it and use it for their own defense against predators. uchicago.edu For example, the butter clam Saxidomus giganteus is immune to the effects of PSTs and accumulates them from consuming toxic dinoflagellates, thereby transferring these toxins to its predators. tos.org
The presence of this compound can have cascading effects on community structure. uchicago.edu In the northeastern Pacific Ocean, this compound has been referred to as a "molecule of keystone significance" due to its disproportionate impact on coastal communities, including triggering mortality events in marine vertebrates and inducing dietary shifts in fish and birds. oup.com The accumulation of STX in organisms like the ochre sea star (Pisaster ochraceus), a keystone predator, can extend the toxin's impacts to rocky intertidal communities. oup.com
Cyanotoxins, including saxitoxins, can influence the diversity and structure of lake communities through interspecies interplay. mdpi.com They can affect other members of the aquatic community and have allelopathic properties. mdpi.com Understanding these interactions under natural conditions is crucial for comprehending the consequences of cyanotoxins in the ecosystem. mdpi.com
Environmental Fate and Degradation of this compound
The environmental fate of this compound involves various processes, including degradation, sorption to sediments, and hydrolysis. morressier.com While this compound can persist in natural waters, its concentrations can be influenced by biological and physicochemical factors. who.intmdpi.com
In natural waters, this compound has been shown to persist for up to 2 months. who.int However, studies have demonstrated that natural factors like bacterioplankton and sunlight can contribute to the degradation of STX in lake water. mdpi.com
Microbial Degradation Pathways of this compound
Microbial degradation is a significant factor in the environmental fate of this compound. While early research suggested saxitoxins were not susceptible to biodegradation, more recent studies have identified bacterial strains capable of degrading these toxins. acs.org
Bacterioplankton in lake water have been shown to reduce this compound concentrations. mdpi.comresearchgate.net For instance, a study in eutrophic Lake Arresø, Denmark, demonstrated that natural lake bacterioplankton could reduce STX concentrations by 41–59%, with a similar reduction observed for four this compound analogs. mdpi.comresearchgate.net
Bacteria associated with marine invertebrates have also shown the potential for transforming saxitoxins. mdpi.com Bacteria isolated from marine bivalves have been capable of converting various gonyautoxins (GTXs) into other this compound variants. mdpi.commdpi.com Bacterial conversion of GTX1-4 to STX and neothis compound (neoSTX) has been attributed to bacterial thiol compounds like glutathione (B108866) and 2-mercaptoethanol. mdpi.com Screening of marine bacterial isolates from shellfish has further supported the role of bacteria in the clearance of PSTs from bivalve mollusks. mdpi.com
Some microorganisms appear capable of transforming STXs, and changes in this compound profiles have been observed in biologically active sand filters, where less toxic analogs were converted to more toxic ones. mdpi.com
Photolytic and Chemical Degradation of this compound
Photochemical degradation, the breakdown of compounds by light, is another pathway influencing the environmental fate of this compound. morressier.com While direct photolysis of this compound and its analogues (gonyautoxin-2 and -3 (GTX 2/3), and n-sulfocarbamoyl-gonyautoxin-1 and -2 (C 1/2)) does not occur under direct irradiation in the absence of dissolved organic matter (DOM), sensitized photolysis can occur in the presence of DOM. morressier.comacs.orgfigshare.comdigitellinc.comneiwpcc.org
Studies have shown that STX and GTX 2/3 undergo sensitized photolysis at pH 8, with half-lives ranging from 1 to 10 hours. acs.orgfigshare.com Triplet-state dissolved organic matter (³DOM*) is the primary contributor to this sensitized photolysis, with singlet oxygen (¹O₂) also playing a role in STX degradation under certain conditions. morressier.comacs.orgfigshare.comdigitellinc.comneiwpcc.org Hydroxyl radicals have been found to have an insignificant role in this process. morressier.comdigitellinc.comneiwpcc.org
Exposure to natural or simulated sunlight can reduce dissolved extracellular STX concentrations in lake water. mdpi.com For instance, in particle-free lake water, natural sunlight reduced ambient, dissolved STX by 13–17% over 4–8 hours. mdpi.com Simulated solar radiation also showed a reduction in dissolved STX in filtered water. mdpi.com
Chemical degradation of this compound can also occur. Slow hydrolysis of dissolved STXs has been observed at room temperature and high pH, with half-lives in the order of 1–10 weeks. who.int this compound has been found to be extremely unstable under alkaline conditions in the presence of oxygen, leading to the formation of fluorescent degradation products. researchgate.net Oxidation by chlorine or ozone can be effective in degrading dissolved STXs under conditions typically used for drinking water disinfection, although the efficiency is affected by the type and concentration of organic substances and pH. who.int
Geographic Distribution and Environmental Triggers of this compound Accumulations
This compound-producing organisms, both marine dinoflagellates and freshwater cyanobacteria, have a widespread geographic distribution, leading to the potential for this compound accumulation in various aquatic environments globally. nih.govnih.gov
In marine systems, toxic dinoflagellates like Alexandrium, Gymnodinium, and Pyrodinium are the primary producers of PSTs. nih.govnih.gov Pyrodinium bahamense, for example, is a significant producer of saxitoxins and is distributed along Mexican Pacific coasts and in the southern Gulf of Mexico and Mexican Caribbean Sea. frontiersin.org
In freshwater systems, several genera of cyanobacteria, including Anabaena, Cylindrospermopsis, Aphanizomenon, Planktothrix, and Lyngbya, are known to produce saxitoxins. nih.govnih.gov Studies in the United States have confirmed the presence of this compound-encoding genes in urban lakes, with potential producers including Aphanizomenon, Dolichospermum, and Raphidiopsis. nih.gov
The accumulation of saxitoxins is often associated with harmful algal blooms (HABs), which are influenced by various environmental factors. rsc.orgepa.gov While it is currently not fully understood what environmental conditions trigger cyanobacteria to produce toxins, factors such as high nutrient concentrations (nitrogen and phosphorus) and high light intensity are known to favor the growth of toxin-producing cyanobacteria and the formation of blooms. epa.gov Increasing global temperatures and nutrient discharge into freshwaters may lead to more frequent cyanobacterial blooms and a stimulated production and release of this compound. mdpi.com
Specific environmental factors have been correlated with the presence of potential this compound producers. In U.S. urban lakes, Aphanizomenon was associated with conductivity, sulfate (B86663), and orthophosphate, while Dolichospermum was correlated with temperature and pH. nih.gov The toxicity of local strains of toxin-producing organisms can also vary. frontiersin.org
The concentration of saxitoxins in shellfish, a key route of accumulation, is determined by several factors: the amount of toxic algae in the water (bloom size and patchiness), the toxin content of individual algal cells, the feeding rate of the shellfish, avoidance of toxic algae by the shellfish, transformation of consumed this compound by the shellfish, and selective retention and excretion of different this compound forms. oregonstate.edu
Table 2: Environmental Factors Associated with Potential this compound Producers
| Potential this compound Producer | Associated Environmental Factors | Source |
| Aphanizomenon | Conductivity, Sulfate, Orthophosphate | nih.gov |
| Dolichospermum | Temperature, pH | nih.gov |
Geographic distribution of this compound is widespread, with its presence detected in lakes throughout the United States, although it is less studied compared to other cyanotoxins like microcystins. usgs.gov
Advanced Analytical Methodologies for Saxitoxin Quantification and Characterization
Chromatographic and Spectrometric Techniques for Saxitoxin (B1146349) Analysis
Chromatographic techniques coupled with various detectors form the cornerstone of modern this compound analysis, offering high resolution and specificity for complex toxin profiles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of paralytic shellfish toxins (PSTs) due to its superior sensitivity and selectivity. researchgate.net This technique allows for the simultaneous determination of multiple this compound analogues in a single run. nih.gov Methods often utilize hydrophilic interaction liquid chromatography (HILIC) to separate these highly polar toxins. nih.govshimadzu.com
In a typical LC-MS/MS application, samples are extracted, purified, and then injected into the system. The toxins are separated on the chromatographic column and then ionized, commonly using positive electrospray ionization (ESI). nih.gov Detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ions for each toxin. nih.gov For instance, abundant [M+H]⁺ ions are often generated for this compound (STX), neothis compound (NEO), and some gonyautoxins (GTX), while other analogues may show characteristic in-source fragmentation. nih.gov
Recent developments have focused on creating rapid and simple extraction methods, such as sample acidification and protein precipitation with acetonitrile, followed by LC-MS/MS quantification. nih.govoup.com One such method developed for blood plasma achieved a total analysis time of less than 30 minutes, with a limit of detection (LOD) of 2.8 ng/mL and a lower limit of quantification (LLOQ) of 5.0 ng/mL. nih.gov For shellfish matrices, methods involving dispersive solid-phase extraction (dSPE) have been validated for the simultaneous determination of eight different PSTs, demonstrating excellent recovery and sensitivity. nih.gov
Table 1: Performance Characteristics of Selected LC-MS/MS Methods for this compound and its Analogues
| Analyte | Matrix | LOQ (μg·kg⁻¹) | LOD (μg·kg⁻¹) | Average Recovery (%) | Reference |
|---|---|---|---|---|---|
| This compound (STX) | Shellfish | 1.32 | 0.33 | 104.20 - 109.30 | nih.gov |
| Neothis compound (NEO) | Shellfish | 11.29 | 5.52 | 91.87 - 97.46 | nih.gov |
| Gonyautoxin 1 (GTX1) | Shellfish | 5.33 | 2.10 | 90.23 - 97.43 | nih.gov |
| Gonyautoxin 2 (GTX2) | Shellfish | 2.67 | 1.21 | 101.50 - 107.40 | nih.gov |
| Gonyautoxin 3 (GTX3) | Shellfish | 2.67 | 1.21 | 101.50 - 107.40 | nih.gov |
| Gonyautoxin 4 (GTX4) | Shellfish | 5.33 | 2.10 | 90.23 - 97.43 | nih.gov |
| This compound (STX) | Blood Plasma | 5.0 ng/mL | 2.8 ng/mL | 86 - 99 | nih.gov |
Capillary electrophoresis (CE) has emerged as a viable alternative to HPLC for PST analysis, offering advantages such as short analysis times, high resolution, and compatibility with miniaturization for potential on-site detection. utas.edu.aunih.gov CE separates underivatized toxins based on their electrophoretic mobility. nih.gov Various detection techniques can be coupled with CE, including ultraviolet (UV), capacitively coupled contactless conductivity detection (C4D), mass spectrometry (MS), and fluorescence detection (FLD). utas.edu.aunih.gov
Studies comparing these detection methods have found that CZE-UV and CZE-C4D provide superior resolution and selectivity. utas.edu.au However, for sensitivity, CZE-C4D and micellar electrokinetic chromatography with fluorescence detection (MEKC-FLD) are more effective, with LODs capable of reaching regulatory limits. nih.gov For example, MEKC-FLD has achieved LODs ranging from 60.9 to 104 ng/mL for various PSTs. nih.gov While CZE-MS is a powerful tool for confirmation, its sensitivity may not always be sufficient for detecting PSTs at regulatory concentrations. utas.edu.aunih.gov A novel approach combining CE with inductively coupled plasma mass spectrometry (CE-ICP-MS) and a metal tag has demonstrated extremely high sensitivity, achieving a detection limit of 0.38 fmol for STX in seafood samples. nih.gov
Table 2: Comparison of Limits of Detection (LODs) for Different Capillary Electrophoresis Methods
| Method | LOD Range | Reference |
|---|---|---|
| CZE-UV | Insufficient sensitivity for regulatory limits | utas.edu.au |
| CZE-MS | Insufficient sensitivity for regulatory limits | utas.edu.au |
| CZE-C4D | 140 - 715 ng/mL | nih.gov |
| MEKC-FLD | 60.9 - 104 ng/mL | nih.gov |
| CE-ICP-MS (with Eu³⁺ tag) | 0.38 fmol (3.8 x 10⁻⁹ M) | nih.gov |
Immunochemical Assays for this compound Detection
Immunochemical assays utilize the specific binding between an antibody and an antigen (this compound) to detect and quantify the toxin. These methods are often rapid, simple, and suitable for screening large numbers of samples. nih.gov
The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunochemical format for this compound detection. nih.gov The direct competitive ELISA is a frequently used format where this compound in a sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-saxitoxin antibody sites. goldstandarddiagnostics.ususgs.gov The resulting color signal is inversely proportional to the concentration of this compound in the sample. goldstandarddiagnostics.usr-biopharm.com
The development of these assays relies on the production of polyclonal or monoclonal antibodies against this compound. nih.govnih.gov The specificity of the antibody is a crucial factor, as it determines the assay's cross-reactivity with different this compound analogues. r-biopharm.com Validation studies have shown that ELISAs can achieve low detection limits, for example, 0.015 ng/mL in water samples and 5 µg/kg or less in shellfish. goldstandarddiagnostics.ustandfonline.com The performance of these assays is evaluated based on sensitivity, specificity (cross-reactivity), and accuracy in various matrices. r-biopharm.com While ELISAs are excellent screening tools, positive results are often recommended for confirmation by a physicochemical method like LC-MS/MS. usgs.gov
Table 3: Cross-Reactivity of a Commercial this compound ELISA Kit with PSP Toxin Analogues
| Compound | Cross-Reactivity (%) | Reference |
|---|---|---|
| This compound (STX) | 100 | eurofins-technologies.com |
| Decarbamoyl STX | 29 | eurofins-technologies.com |
| Gonyautoxins 2 & 3 (GTX 2 & 3) | 23 | eurofins-technologies.com |
| Gonyautoxin-5B (GTX5B) | 23 | eurofins-technologies.com |
| Neothis compound | 1.3 | eurofins-technologies.com |
| Gonyautoxins 1 & 4 (GTX 1 & 4) | <0.2 | eurofins-technologies.com |
Cell-Based and Receptor-Binding Assays for this compound Bioactivity Profiling
Functional assays are designed to measure the total toxic potency of a sample based on the specific biological activity of this compound, which is the blockage of voltage-gated sodium channels (NaVs). nih.govnih.gov These methods provide a measure of toxicity that can be more relevant to human health than the concentration of individual toxins.
The receptor-binding assay (RBA) is a high-throughput method based on the competition between this compound in a sample and a radiolabeled this compound (e.g., ³H-STX) for binding to site 1 of the NaV. swu.ac.thnoaa.gov The amount of radioactivity bound to the receptor preparation (typically derived from rat brain membranes) is inversely related to the amount of toxin in the sample. noaa.gov The RBA is a functional assay that measures the composite toxic potency of a sample containing a mixture of this compound analogues. researchgate.net This method has been validated in multi-laboratory studies and accepted as an official method of analysis by organizations like AOAC International, providing an alternative to animal testing. nih.govnoaa.gov
Cell-based assays (CBAs) also assess the functional toxicity of this compound. A common CBA uses the Neuro-2a mouse neuroblastoma cell line, which expresses NaVs. nih.gov The assay principle involves exposing the cells to channel activators (like veratridine (B1662332) and ouabain), which cause a lethal influx of sodium. This compound, by blocking the sodium channels, protects the cells from this effect. Cell viability is then measured, which is directly proportional to the concentration of this compound present. nih.gov Functional assays have also been developed using cultured cells stably expressing specific sodium channel subtypes, allowing for electrical recordings (e.g., patch-clamp techniques) to directly measure the channel-blocking activity of toxin extracts. nih.gov
Emerging Analytical Platforms for this compound Research
Research continues to drive the development of novel analytical platforms for this compound detection, aiming for higher sensitivity, speed, and portability. These emerging technologies include advanced biosensors and novel immunoassay formats.
Biosensors based on Integrated Optical Grating Coupler (IOGC) technology are being developed for the detection of various marine biotoxins, including those responsible for paralytic shellfish poisoning. usda.gov Another emerging platform is the amplified luminescent proximity homogeneous assay (AlphaLISA). A recently developed AlphaLISA for STX is a highly sensitive, homogeneous photoexcitation chemiluminescence immunoassay that operates on a direct competition principle. mdpi.com This method demonstrated a limit of detection of 4.29 ng/mL and showed good correlation with standard ELISA methods for shellfish sample analysis. mdpi.com
Solid-phase immunoassays coupled with microsphere-flow cytometry systems represent another innovative approach. researchgate.net In this competitive assay, toxins in a sample compete with bead-bound this compound for binding to a monoclonal antibody. The system allows for sensitive detection and offers a platform for the future development of multiplexed assays capable of detecting multiple classes of toxins simultaneously in a single sample. researchgate.net These emerging platforms hold the potential to significantly enhance routine monitoring and research capabilities for this compound and other marine biotoxins. usda.gov
Biosensor Technology Advancements
Biosensors have emerged as a powerful tool for STX detection, offering high sensitivity and selectivity. nih.gov These devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of the target analyte. Recent advancements in biosensor technology have focused on the integration of nanomaterials and novel bioreceptors to improve performance. nih.gov
The integration of nanotechnology, for instance, has led to the development of highly sensitive biosensors. nih.gov Nanomaterials like gold nanoparticles (AuNPs) and polypyrrole (Ppy) have been used to modify sensor surfaces, amplifying the signal and enhancing sensitivity. ijafp.org One such portable immunosensor demonstrated a low limit of detection (LOD) of 2.09 ppb in shellfish matrix, highlighting its potential for on-site applications. ijafp.org
Different types of biosensors, categorized by their transduction mechanisms, have been developed for STX detection, including optical, electrochemical, and piezoelectric biosensors. nih.gov Among these, electrochemical biosensors have shown significant promise. For example, a label-free electrolyte-insulator-semiconductor (EIS) sensor utilizing a poly(amidoamine) (PAMAM) dendrimer layer for aptamer immobilization achieved a detection range of 0.5–100 nM with an LOD of 0.09 nM. mdpi.com Another electrochemical aptasensor, which used a methylene (B1212753) blue-modified anti-STX aptamer, demonstrated a detection range from 1 nM to 1000 nM with an LOD of 1 nM. rsc.org
Localized surface plasmon resonance (LSPR) biosensors represent another significant advancement. mdpi.com An LSPR aptasensor, fabricated by immobilizing a novel STX aptamer on a gold nanorod (GNR) substrate, exhibited a wide linear detection range from 5 to 10,000 μg/L and an LOD of 2.46 μg/L. mdpi.com This label-free and cost-effective system has shown good recovery rates in spiked mussel samples. mdpi.com
The following table summarizes the performance of various advanced biosensors for this compound detection:
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that significantly enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. tandfonline.comoptica.org This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. tandfonline.com SERS has demonstrated immense potential for the fast and remote sensing of toxins like this compound with high molecular specificity. optica.org
For STX, which exhibits a weak or undetectable normal Raman signal, SERS provides a viable detection method by producing prominent and characteristic spectral peaks. optica.org The technique has been successfully applied for the rapid detection and quantification of STX in aqueous solutions using colloidal hydrosols of silver nanoparticles. nih.gov One study reported a limit of detection (LD) of 3 nM and a limit of quantification (LQ) of 20 nM for STX using this approach, with spectra collected in as little as 5 seconds. nih.gov
Combining SERS with other technologies, such as laser optical tweezers Raman spectroscopy (LTRS), has further improved the speed and sensitivity of STX analysis. rsc.org This combined method achieved a detection limit of 2 nM and a minimum quantitative limit of 16 nM, with spectra obtained in just 2 seconds without the need for accumulations. rsc.org
Moreover, the integration of aptamers with SERS has led to the development of highly specific SERS aptasensors. tandfonline.com In one such sensor, an STX-specific aptamer (M-30f) was modified on gold nanoparticles. tandfonline.com The presence of this compound destabilizes the aptamer's conformation, leading to a measurable change in the SERS signal of a reporter molecule, crystal violet. tandfonline.com This SERS aptasensor achieved a satisfactory limit of detection of 11.7 nM and demonstrated its applicability in real shellfish samples. tandfonline.com Another SERS aptasensor, based on enzyme cycle amplification technology, reported an even lower detection limit of 1.2 × 10⁻¹¹ mol L⁻¹. nih.gov
The table below presents a summary of different SERS-based methods for this compound detection:
Aptamer-Based Detection Methods
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. mdpi.com Their chemical stability, ease of synthesis and modification, and versatility in signal transformation make them excellent recognition elements in biosensors, often referred to as aptasensors. tandfonline.comresearchgate.net Various aptamer-based methods have been developed for the detection of this compound, offering advantages in terms of simplicity, sensitivity, and specificity. researchgate.netmdpi.com
One common approach involves fluorescence-based detection. A nucleic acid aptamer biosensor using graphene oxide (GO) as a fluorescence quencher was developed for STX detection. mdpi.com In the absence of STX, the fluorescence of a labeled aptamer is quenched by GO. mdpi.com The presence of STX causes the aptamer to dissociate from the GO surface, restoring fluorescence. mdpi.com This method demonstrated a wide linear range of 10–100,000 ng/L and a low limit of detection (LOD) of 0.098 μg/L. mdpi.com Another fluorescence-based method utilized a dsDNA-binding dye, which showed a change in fluorescence upon the aptamer's conformational change induced by STX binding, with a detection limit of 7.5 ng/mL. nih.gov
Electrochemical aptasensors have also been widely explored. A label-free electrochemical aptasensor was constructed by immobilizing an anti-STX aptamer with a methylene blue tag on a gold electrode. rsc.org The binding of STX induces a conformational change in the aptamer, bringing the methylene blue closer to the electrode surface and increasing the electrochemical signal. rsc.org This sensor showed a detection range from 1 nM to 1000 nM with an LOD of 1 nM. rsc.org Another label-free aptasensor based on an electrolyte-insulator-semiconductor (EIS) device achieved an even lower LOD of 0.09 nM within a detection range of 0.5–100 nM. mdpi.com
The following table summarizes the performance of different aptamer-based detection methods for this compound:
Chemical Synthesis, Structural Modifications, and Analog Studies of Saxitoxin
Total Synthesis Strategies for Saxitoxin (B1146349) and Analogs
The complex tricyclic structure of this compound and its analogs has made them attractive targets for total synthesis efforts. Several strategies have been developed to construct the core framework and access these molecules in the laboratory.
One approach involves the stereoselective construction of the bicyclic guanidinium (B1211019) ion core through a silver(I)-initiated hydroamination cascade starting from a propargyl-bis-guanidine. This method efficiently forms multiple C-N and C-O bonds and rings in a single transformation, enabling the synthesis of (+)-saxitoxin in a relatively concise number of steps from readily available starting materials like N-Boc-L-serine methyl ester. nih.gov
Another synthetic strategy focuses on the formation of the ABC tricyclic framework of this compound using a cascade bromocyclization of an internal alkyne bearing guanidine (B92328) and urea (B33335) functionalities. This approach stereoselectively constructs the BC ring with a spiro-aminal structure. The A ring is subsequently formed through guanylation of a cyclic urea intermediate. This strategy has been successfully applied to the total synthesis of (+)-decarbamoyl-α-saxitoxinol, a naturally occurring this compound analog. acs.orgnih.gov
Asymmetric total syntheses of this compound and its analogs have also been reported. One such synthesis of (-)-decarbamoyloxythis compound utilizes a diastereoselective 1,3-dipolar cycloaddition and direct oxidation with o-iodoxybenzoic acid. acs.org Another asymmetric route to (+)-saxitoxin employs a novel enantioselective [2 + 2] photocycloaddition strategy to build the core framework, leveraging a chiral alkenylboronate ester for stereocontrol. thieme-connect.com
Efforts have also been directed towards developing general synthetic strategies for this compound derivatives. One such strategy involves a neighboring acyl group assisted cyclization to form the tricyclic core under mild conditions, which has been applied to the total synthesis of (+)-decarbamoyl this compound, (+)-gonyautoxin 3, and STX. jst.go.jp
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies of this compound derivatives aim to understand how structural variations influence their biological activity, particularly their potency as voltage-gated sodium channel blockers. The two guanidinium groups in the this compound structure are essential for its high polarity and its ability to bind to sodium channels. mdpi.com
Variations in substituent groups on the lateral chain, such as carbamate, decarbamoyl, N-sulfocarbamoyl, or benzoyl derivatives, significantly impact the toxicity of PSTs in mammalian systems. mdpi.com Generally, non-sulfated, mono-sulfated, di-sulfated, decarbamoylated, and hydrophobic analogs exhibit varying levels of toxicity. nih.gov
Studies have shown that the most potent analogs include STX, neothis compound (NSTX), and decarbamoyl this compound (dcSTX), which exhibit relative toxicities around 1. mdpi.com N-sulfocarbamoyl derivatives are typically among the least potent. mdpi.com
The presence of two hydroxyl groups at the C-12 position of this compound is also considered critical for its binding to the sodium channel. mdpi.com The introduction of hydrophobic side chains into the structure of this compound analogs has been observed to reduce binding to sodium channel receptors, consequently reducing toxicity. creative-diagnostics.com
Docking simulations have been used to study the binding interactions of this compound analogs with voltage-gated sodium channels, such as Naᵥ1.4. These studies analyze the free-binding energy (ΔG) of different toxin analogs, providing insights into the energetic favorability of their binding to the channel. For instance, studies have shown that potent analogs like STX, NSTX, and dcSTX have similar favorable ΔG values. mdpi.com
Design and Synthesis of Novel this compound Analogs for Mechanistic Probes
The design and synthesis of novel this compound analogs are crucial for developing mechanistic probes to further investigate the structure and function of voltage-gated sodium channels and their interactions with these toxins. ontosight.ai Advances in synthetic methodologies for accessing the this compound architecture hold promise for the development of isoform-specific small molecule inhibitors of Naᵥ channels with improved potency and selectivity towards therapeutically relevant isoforms. nih.gov
Novel this compound analogs have been identified and characterized from natural sources, such as the hydroxybenzoate this compound analogues isolated from the dinoflagellate Gymnodinium catenatum. nih.govacs.org These naturally occurring variants provide structural templates for the design of synthetic analogs with altered properties.
Synthetic efforts aim to create analogs with specific modifications to probe binding sites on sodium channels, understand the role of different functional groups in toxicity, and potentially develop compounds with desired pharmacological profiles. For example, the synthesis of analogs with variations at positions known to interact with the sodium channel pore can help elucidate the precise nature of these interactions.
The identification of the this compound biosynthetic gene cluster (sxt) in cyanobacteria has provided valuable insights into the biosynthesis of STX and its analogs, opening opportunities for exploring the pharmaceutical potential of these alkaloids and guiding the design of novel structures. nih.govresearchgate.net
Isolation and Characterization of Naturally Occurring this compound Congeners
Over 50 naturally occurring this compound congeners (analogs) have been identified in diverse aquatic and terrestrial organisms, including marine dinoflagellates and freshwater cyanobacteria. nih.govmdpi.comresearchgate.netwho.int These congeners are responsible for paralytic shellfish poisoning (PSP) in humans upon consumption of contaminated seafood. wikipedia.orgnih.govbiorxiv.org
Naturally occurring PSTs can be broadly classified as hydrophilic or hydrophobic and are categorized into subgroups based on their substituent side chains. nih.govcreative-diagnostics.com These subgroups include carbamate, decarbamoyl, N-sulfocarbamoyl, and benzoyl derivatives. mdpi.com
Key naturally occurring congeners include neothis compound (NSTX), gonyautoxins (GTX), and decarbamoylthis compound (B1670104) (dcSTX). wikipedia.orgwikipedia.orgwikipedia.org Gonyautoxins themselves comprise several similar molecules, designated GTX-1 to GTX-8. wikipedia.org
The isolation and characterization of these congeners are challenging due to their closely related structures and variations in toxicity. psu.edu Mass spectrometry has been a fundamental tool for the structure elucidation and identification of this compound analogs. psu.edu Techniques such as LC-MS and LC with postcolumn oxidation and fluorescence detection are employed for the analysis and identification of these compounds in biological extracts. acs.orgpsu.edu
Examples of naturally occurring congeners and their sources include:
This compound (STX): Produced by marine dinoflagellates (Alexandrium, Gymnodinium, Pyrodinium) and freshwater cyanobacteria (Anabaena, Cylindrospermopsis, Aphanizomenon, Planktothrix, Lyngbya). nih.govcreative-diagnostics.comwho.int
Neothis compound (NSTX): Found alongside STX in various organisms. wikipedia.org
Gonyautoxins (GTX): Produced by marine dinoflagellates (Alexandrium, Gonyaulax, Protogonyaulax) and found in contaminated shellfish. wikipedia.orgnih.govwikidata.orgnih.gov
Decarbamoylthis compound (dcSTX): A naturally produced neurotoxin found in dinoflagellates and cyanobacteria. wikipedia.orgnih.gov
Hydroxybenzoate this compound analogues (GC toxins GC1, GC2, GC3): Isolated from the dinoflagellate Gymnodinium catenatum. nih.govacs.orgiomcworld.com
Lyngbya wollei toxins (LWTX): Novel STX analogues with hydrophobic side chains, identified in the cyanobacterium Lyngbya wollei. creative-diagnostics.comnih.gov These include variants with acetate (B1210297) at C13 and/or a carbinol at C12. creative-diagnostics.com
Biotransformation of PSTs into other analogs can occur within marine invertebrates, humans, and bacteria, further contributing to the diversity of congeners observed in contaminated samples. nih.govcreative-diagnostics.com
Compound Names and PubChem CIDs
Here is a table of the chemical compounds mentioned in this article and their corresponding PubChem CIDs:
Genomic and Evolutionary Perspectives on Saxitoxin Production
Comparative Genomics and Transcriptomics of Saxitoxin-Producing Organisms
The ability to produce This compound (B1146349) (STX) is found in two distinct domains of life: prokaryotic cyanobacteria and eukaryotic dinoflagellates. plos.org Comparative genomic and transcriptomic studies have been instrumental in identifying and characterizing the genes responsible for this compound biosynthesis, collectively known as the sxt genes.
In cyanobacteria, the sxt genes are organized into a distinct gene cluster. nih.gov The complete sequence of this cluster, spanning approximately 35 kb, was first identified in Cylindrospermopsis raciborskii T3. nih.govnih.gov This cluster contains genes encoding the core enzymes for STX synthesis, as well as "tailoring" enzymes that modify the basic this compound structure to produce a variety of analogs. nih.gov A common set of 14 "core" genes is shared among the five known this compound-producing cyanobacterial genera. nih.gov
In contrast, the genetic basis of this compound production in dinoflagellates is more complex due to their massive and intricate genomes. plos.org However, through high-throughput sequencing of mRNA transcripts (transcriptomics), homologs of cyanobacterial sxt genes have been identified in this compound-producing dinoflagellates like Alexandrium fundyense and Alexandrium minutum. mdpi.com Unlike the polycistronic nature of the cyanobacterial sxt gene cluster, dinoflagellate sxt transcripts are monocistronic, possess typical eukaryotic poly(A) tails, and have a higher GC content. mdpi.com
Notably, homologs for key genes in the initial steps of the this compound biosynthetic pathway, such as sxtA, sxtG, and sxtB, have been found in toxic dinoflagellates. plos.orgnih.gov However, homologs for some other cyanobacterial sxt genes are absent in the transcriptomes of dinoflagellates like A. tamarense. plos.org This suggests that while the core biosynthetic pathway is conserved, there are significant differences in the genetic architecture and regulation of this compound production between these two groups of organisms.
The following table provides a comparative overview of the genomic and transcriptomic features of this compound biosynthesis in cyanobacteria and dinoflagellates.
| Feature | Cyanobacteria | Dinoflagellates |
| Gene Organization | Polycistronic gene cluster (sxt cluster) | Monocistronic genes |
| Gene Structure | Prokaryotic | Eukaryotic (with polyA-tails) |
| GC Content | Lower | Higher |
| sxtA Gene | Single, long mRNA | Two isoforms (short and long) |
| Core Genes | A common set of 14 core genes identified | Homologs to key cyanobacterial core genes present |
| Genetic Complexity | Relatively simple and compact genomes | Extremely large and complex genomes |
Evolutionary Origins and Diversification of this compound Biosynthetic Genes
The evolutionary history of this compound biosynthesis is complex and thought to have arisen independently in cyanobacteria and dinoflagellates. plos.org Phylogenetic analyses of the sxt genes suggest that the biosynthetic pathway was not transferred directly from cyanobacteria to dinoflagellates. plos.org Instead, it appears that both lineages assembled the pathway using a combination of vertically inherited genes and genes acquired through horizontal gene transfer from various bacterial sources. plos.orgmicrobiologyresearch.org
The sxt gene cluster in cyanobacteria is believed to have ancient origins, emerging early in the divergence of the Nostocales, at least 2100 million years ago. nih.gov Within cyanobacteria, the distribution of this compound synthesis is paraphyletic, with both toxic and non-toxic strains existing within the same species. nih.gov This pattern has led to the hypothesis that toxicity is an ancestral trait that has been secondarily lost in some lineages. nih.gov
In dinoflagellates, the acquisition of sxt genes is thought to have occurred before the divergence of the genera Alexandrium and Pyrodinium. nih.gov The diversification of this compound analogs in both cyanobacteria and dinoflagellates is largely attributed to the presence and activity of "tailoring" enzymes. nih.gov These enzymes, encoded by genes such as sxtL, sxtN, and sxtX, modify the core this compound molecule, leading to the wide array of this compound derivatives observed in nature. nih.gov For instance, the presence or absence of genes like the N-21 sulfotransferase sxtN can directly impact the toxin profile of an organism. osti.gov
The table below summarizes key research findings on the evolutionary origins and diversification of this compound biosynthetic genes.
| Research Finding | Organism(s) Studied | Key Implication |
| Independent assembly of the STX synthesis pathway. plos.org | Cyanobacteria and Dinoflagellates | The this compound biosynthetic pathway evolved separately in these two major groups of producers. |
| Ancient origins of the sxt gene cluster in cyanobacteria. nih.gov | Cyanobacteria | The genetic machinery for this compound production has a long evolutionary history. |
| Paraphyletic distribution of this compound synthesis in cyanobacteria. nih.gov | Cyanobacteria | The ability to produce this compound may be an ancestral trait that has been lost in some species. |
| Diversification of this compound analogs through tailoring enzymes. nih.gov | Cyanobacteria and Dinoflagellates | Variations in a specific set of genes are responsible for the wide range of this compound derivatives. |
| Secondary loss of sxt genes in some dinoflagellate lineages. nih.gov | Dinoflagellates | The ability to produce this compound has been lost in some descendants of toxic ancestors. |
Horizontal Gene Transfer Events in this compound Biosynthesis
Horizontal gene transfer (HGT), the movement of genetic material between different species, has played a crucial role in the evolution and spread of this compound biosynthesis. mdpi.com Phylogenetic analyses of the cyanobacterial sxt gene cluster reveal that many of the genes were acquired from other bacteria, particularly Proteobacteria. nih.gov For example, the O-carbamoyltransferase gene, sxtI, is thought to have originated from an ancestral alpha-proteobacterium. mdpi.com
The key gene sxtA, which initiates this compound biosynthesis, is believed to have been formed in the ancestor of STX-producing cyanobacteria through the fusion of two genes acquired via two independent HGT events. microbiologyresearch.org This chimeric origin underscores the mosaic nature of the sxt gene cluster.
In dinoflagellates, it is hypothesized that the genes for this compound biosynthesis were also acquired through HGT from prokaryotic sources, independent of the events in cyanobacteria. nih.govnih.gov The recipient, an ancestor of Alexandrium and Pyrodinium, likely assembled the pathway by acquiring genes from multiple bacterial lineages. nih.gov There is no evidence to support a direct transfer of the entire sxt gene cluster from cyanobacteria to dinoflagellates. plos.org Furthermore, there is evidence for dinoflagellate-to-dinoflagellate transfer of the this compound pathway, as seen in the case of Gymnodinium catenatum. nih.gov
The following table details significant HGT events in the evolution of this compound biosynthesis.
| Gene(s) Involved | Recipient Organism(s) | Putative Donor Organism(s) | Significance |
| sxtI | Cyanobacteria | Alpha-proteobacterium | Demonstrates the role of HGT in the acquisition of key enzymatic functions in the this compound pathway. mdpi.com |
| sxtA | Cyanobacteria | Two different bacterial sources | Formation of a key chimeric gene through the fusion of horizontally transferred genes. microbiologyresearch.org |
| Multiple sxt genes | Dinoflagellates | Actinobacteria and Proteobacteria | Independent assembly of the this compound biosynthetic pathway in eukaryotes through HGT from diverse prokaryotic sources. nih.gov |
| STX pathway genes | Gymnodinium catenatum | Another dinoflagellate | Evidence for the transfer of the entire metabolic pathway between eukaryotic organisms. nih.gov |
Genetic Engineering Approaches in this compound Research
Genetic engineering techniques are emerging as powerful tools for investigating the biosynthesis of this compound. However, the genetic manipulation of this compound-producing organisms presents significant challenges, particularly in dinoflagellates with their large and complex genomes.
A notable success in this area has been the heterologous expression of the this compound biosynthetic gene cluster (sxt BGC). Researchers have successfully expressed native sxt promoters from the cyanobacterium Dolichospermum circinale in heterologous hosts such as E. coli and the cyanobacterium Synechocystis. This approach offers a potential avenue for producing paralytic shellfish toxins for use as analytical standards and in biomedical research.
In cyanobacteria, protocols for creating specific gene knockouts are established for model organisms like Synechocystis sp. PCC 6803. These techniques, which can involve recombinase systems, are crucial for functional genomics studies to elucidate the precise role of individual sxt genes. However, the application of these methods to many this compound-producing cyanobacteria has been limited by the lack of genetic transformation systems for these organisms.
For dinoflagellates, the development of genetic tools for gene knockouts is still in its early stages. The complexity of their genomes has hindered the application of techniques like CRISPR-Cas9 for targeted gene editing. Current research often relies on indirect methods, such as quantitative PCR (qPCR) to study the expression of sxt genes in response to various environmental stimuli.
The table below summarizes the current state of genetic engineering approaches in this compound research.
| Genetic Engineering Approach | Application in this compound Research | Organism(s) | Status/Challenges |
| Heterologous Expression | Production of this compound and its analogs in easily culturable hosts. | E. coli, Synechocystis | Successful demonstration with cyanobacterial sxt promoters. |
| Gene Knockout | Functional analysis of individual sxt genes. | Cyanobacteria | Established for some model species, but limited by the transformability of many this compound-producing strains. |
| CRISPR-Cas9 Gene Editing | Targeted modification of sxt genes. | Dinoflagellates | Currently challenging due to the complexity of dinoflagellate genomes. |
| Quantitative PCR (qPCR) | Quantification of sxt gene expression. | Cyanobacteria and Dinoflagellates | Widely used to study the regulation of this compound biosynthesis. |
Environmental Mitigation and Bioremediation Strategies for Saxitoxin
Biological Approaches to Saxitoxin (B1146349) Degradation and Detoxification
Biological methods offer environmentally friendly alternatives or complements to physical and chemical treatment processes for this compound attenuation. These approaches leverage the metabolic capabilities of organisms, primarily microorganisms, to break down or transform this compound into less toxic or non-toxic compounds.
Microbial Consortia in this compound Attenuation
Microbial consortia, which are communities of multiple microorganism species, can play a role in the attenuation of saxitoxins. These consortia can exhibit enhanced degradation capabilities compared to individual microbial species due to synergistic interactions and a wider range of metabolic pathways. frontiersin.org While saxitoxins are resistant to biodegradation in surface water, natural factors like bacterioplankton in lake water have shown the capacity for degrading STX. mdpi.com In one study, natural lake bacterioplankton reduced STX concentrations by 41–59%. mdpi.com Some microorganisms also appear capable of transforming STXs, with observed changes in biologically active sand filters where less toxic analogs were converted to more toxic ones, although a slight increase in STX concentration also occurred. mdpi.com Bacteria living in association with marine invertebrates have also shown the potential for transforming STXs. mdpi.com
Adsorptive and Filtration Technologies for this compound Removal
Adsorption and filtration are physical processes widely used in water treatment to remove contaminants, including this compound. These methods involve the binding of toxin molecules to a solid material (adsorption) or the physical separation of toxin-containing particles or cells from water (filtration).
Activated carbon, in both powdered activated carbon (PAC) and granular activated carbon (GAC) forms, is commonly employed for this compound removal through adsorption. researchgate.netresearchgate.netresearchgate.netresearchgate.net The effectiveness of activated carbon varies depending on the type of carbon, pore size distribution, and water quality parameters like the concentration of natural organic matter (NOM). researchgate.netepa.gov Studies have shown that activated carbon, particularly bituminous, wood-based, and lignite (B1179625) charcoals, can achieve significant this compound removal capacities, ranging from 270 to 18,550 µg g⁻¹. researchgate.netresearchgate.net GAC with a larger volume of mesopores has been found to adsorb more STX and at a faster rate. researchgate.net Biochar has also demonstrated excellent capabilities for removing STX, reporting higher adsorption capacities compared to Microcystin-LR. researchgate.net The presence of dissolved organic matter can reduce the interaction between STXs and adsorbents due to pore blocking or preferential interactions. researchgate.net
Filtration processes, including conventional filtration, slow sand filtration, rapid media filtration, microfiltration, ultrafiltration, and reverse osmosis, can also be used to remove saxitoxins, particularly when the toxins are contained within intact cyanobacterial cells. epa.govwho.intwho.int Membrane filtration techniques are effective for removing both intracellular and extracellular cyanotoxins. researchgate.net However, filtration processes require careful operation to avoid cell lysis, which could release intracellular toxins into the water. who.int Biological sand filtration has been assessed, but in some instances, it was incapable of effectively removing saxitoxins, with the effluent displaying greater toxicity than the influent. nih.gov
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are chemical treatment methods that utilize highly reactive species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade contaminants like this compound. muni.cznih.gov AOPs can be effective for oxidizing a wide range of organic compounds. muni.czresearchgate.net
While ozonation and potassium permanganate (B83412) are effective against some cyanotoxins, they have shown limited effectiveness for oxidizing this compound, particularly at pH < 8. epa.govresearchgate.net Chlorine can be effective for the oxidation of saxitoxins, with specific CT values (concentration multiplied by contact time) required for significant destruction. researchgate.netresearchgate.net However, the effectiveness of chemical oxidation is influenced by water quality parameters such as pH and the presence of organic matter. researchgate.netresearchgate.netinrs.ca Elevated organic carbon in bloom situations can substantially increase the amount of disinfectant needed. who.int
AOPs involving the combination of oxidants like hydrogen peroxide (H₂O₂) with UV light or ozone (O₃) have been explored for cyanotoxin degradation. muni.cznih.gov UV/H₂O₂ and UV/O₃ processes, which generate •OH, are very effective for removing taste and odor compounds, but their effectiveness against this compound can vary. nih.gov Studies have shown that the reaction rates of saxitoxins with •OH radicals can be lower compared to other cyanotoxins like microcystin-LR. researchgate.net Sulfate radical-based AOPs have also shown promise in cyanotoxin removal due to their high reactivity and selectivity. nih.gov However, incomplete removal of persistent cyanotoxins like this compound by advanced treatment methods such as photocatalysis or peroxides, or even the combination of UV-C/H₂O₂, has been reported, with some failing to achieve more than 50% degradation. inrs.ca
Future Directions and Grand Challenges in Saxitoxin Research
Integration of Multi-Omics Data in Saxitoxin (B1146349) Studies
Understanding the intricate processes involved in this compound production, regulation, and its effects requires a holistic view that can be provided by integrating multi-omics data. Advances in technologies such as genomics, transcriptomics, proteomics, and metabolomics are facilitating high-throughput studies of STX-producing organisms, including marine dinoflagellates and freshwater cyanobacteria. researchgate.netmdpi.com While the this compound biosynthetic gene cluster ( sxt) has been identified in cyanobacteria, providing insights into biosynthesis, the genomic landscape of dinoflagellates is more complex, and the complete biosynthesis pathway in these organisms remains less understood. researchgate.netmdpi.com
Multi-omics approaches are being utilized to study the responses of STX-producing dinoflagellates to environmental stresses, aiming to improve the understanding of gene-environment interactions. researchgate.netmdpi.com Integrating data from these different biological layers can help decode this compound biosynthesis and its regulation within the complex multi-organism and multi-stress environment of aquatic ecosystems. mdpi.com For instance, transcriptomic analysis has detected expressed mRNA from several dinoflagellate species, and proteomic analysis has identified proteins encoded by sxt genes in Alexandrium catenella. researchgate.net
Despite progress, there are still significant gaps in understanding the potential intracellular role of this compound within the producing organisms. squarespace.commdpi.com It is hypothesized that different STX analogs may have varying functions within cells due to their differing charges and chemical properties. mdpi.com Further studies are needed to determine the localization of this compound and its derivatives within these organisms to gain clues about their roles. mdpi.com
Development of Predictive Models for this compound Dynamics
Predicting the dynamics of this compound, including bloom formation, toxin production, and accumulation in the environment and organisms, is crucial for effective management and risk assessment. Mathematical and physiologically based kinetic (PBK) models are being developed and refined for this purpose. researchgate.netacs.orgmdpi.com
Models predicting field detoxification rates in shellfish have demonstrated utility in improving the management of shellfish harvesting areas by identifying "extractive windows" when toxicity levels are below regulatory limits. mdpi.com These models can help predict the detoxification periods required for shellfish to reach safe consumption levels after a harmful algal bloom event. mdpi.com
Physiologically based kinetic modeling, sometimes coupled with quantitative in vitro to in vivo extrapolation (QIVIVE), is being explored to predict this compound kinetics in different organisms. researchgate.netacs.org While some PBK models have shown adequate prediction of time-dependent concentrations in animal models, further validation and refinement are necessary. acs.org
Challenges in developing accurate predictive models include the significant variability in the spatial and temporal dynamics of PST concentration and detoxification rates observed in the field. mdpi.com A better understanding of the fundamental biology, biosynthesis, metabolic, and eco-physiological functions of STX in producing organisms is still required to improve predictive capabilities. squarespace.com
Novel Biotechnological Applications Derived from this compound Research (excluding human clinical)
Beyond its toxicity, research into this compound and its analogs has revealed potential for novel biotechnological applications, excluding direct human clinical uses. The highly specific interaction of this compound with voltage-gated sodium channels makes it a valuable tool in neurobiological research to study the function of these channels. wikipedia.orgnih.govmdpi.com
This compound and its analogs have been used to investigate the mechanisms of sodium and potassium channels. nih.gov The unique properties of STX as a selective sodium channel blocker contribute to its utility as a research tool in understanding neuronal function. wikipedia.orgresearchgate.net
The structural diversity of PSTs, with over 50 known analogs, and the ongoing identification of new analogs with potentially novel bioactivity, present opportunities for further exploration in biotechnology. mdpi.comwikipedia.org The elucidation of the sxt gene cluster in cyanobacteria also opens avenues for potential applications in combinatorial biosynthesis for the production of novel alkaloids with beneficial properties. mdpi.comnih.gov
Addressing Knowledge Gaps in this compound Environmental Toxicology and Ecology
Despite extensive research, significant knowledge gaps remain regarding the environmental toxicology and ecology of this compound. There is a need for more information on the potential intracellular role of STX within producing organisms, its extent of distribution, diversity, and its role in the biotransformation of different toxins in shellfish. squarespace.com
Understanding the triggers of this compound production and release from cyanobacteria and dinoflagellates, as well as its environmental fate and degradation pathways, are critical areas requiring further investigation. nih.gov Primary and secondary exposure routes in various organisms and the effects of STX on food webs are also not fully understood. nih.gov
Q & A
Q. How should researchers structure a manuscript to highlight this compound’s novel toxicological mechanisms?
- Methodological Answer : Use IMRAD format: Introduction (hypothesis on Na⁺ channel isoform specificity), Methods (RNA-seq parameters, toxin validation), Results (DEGs, electrophysiological data), Discussion (mechanistic model integrating omics and functional data). Cite conflicting studies (e.g., divergent gene expression in Mytilus vs. Crassostrea) and propose follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
